molecular formula C14H8F4O3 B6409852 5-Fluoro-3-(4-trifluoromethoxyphenyl)benzoic acid CAS No. 1261575-31-8

5-Fluoro-3-(4-trifluoromethoxyphenyl)benzoic acid

Cat. No.: B6409852
CAS No.: 1261575-31-8
M. Wt: 300.20 g/mol
InChI Key: FKMRKQCNRLNSHI-UHFFFAOYSA-N
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Description

5-Fluoro-3-(4-trifluoromethoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H8F4O3. It is a derivative of benzoic acid, featuring both fluorine and trifluoromethoxy groups, which contribute to its unique chemical properties.

Properties

IUPAC Name

3-fluoro-5-[4-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-11-6-9(5-10(7-11)13(19)20)8-1-3-12(4-2-8)21-14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMRKQCNRLNSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)F)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691793
Record name 5-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261575-31-8
Record name 5-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(4-trifluoromethoxyphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Aryl halide: 5-Fluoro-3-iodobenzoic acid

    Organoboron compound: 4-Trifluoromethoxyphenylboronic acid

    Catalyst: Palladium(0) complex

    Base: Potassium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents is often explored to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(4-trifluoromethoxyphenyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Oxidation reactions: The compound can be oxidized to form different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution: Formation of amides or thioethers.

    Reduction: Formation of alcohols or aldehydes.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

5-Fluoro-3-(4-trifluoromethoxyphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(4-trifluoromethoxyphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, as well as improve its metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid
  • 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid

Uniqueness

5-Fluoro-3-(4-trifluoromethoxyphenyl)benzoic acid is unique due to the specific positioning of the fluorine and trifluoromethoxy groups on the benzoic acid core. This unique arrangement can result in distinct chemical and physical properties, such as altered reactivity and improved stability, compared to its analogs .

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